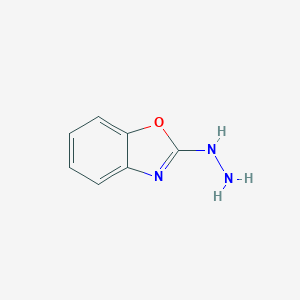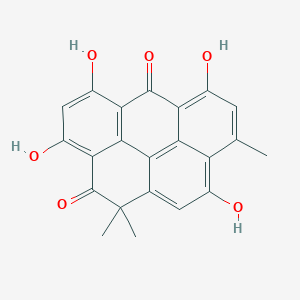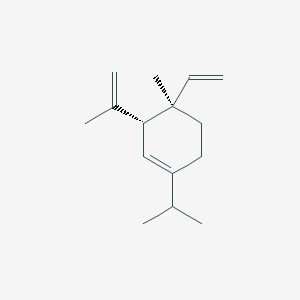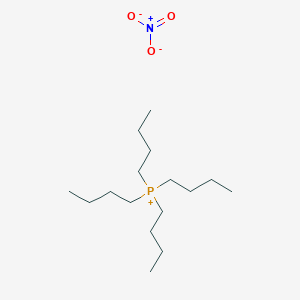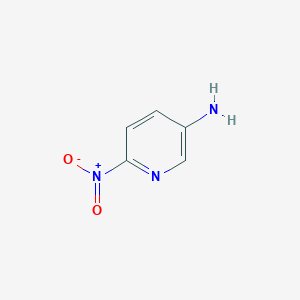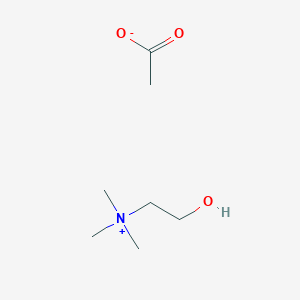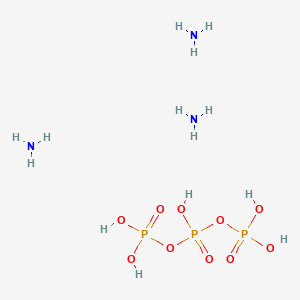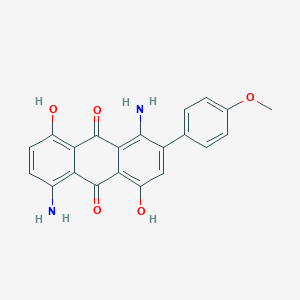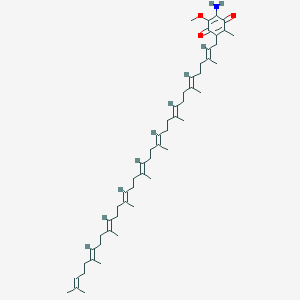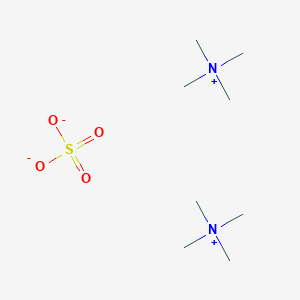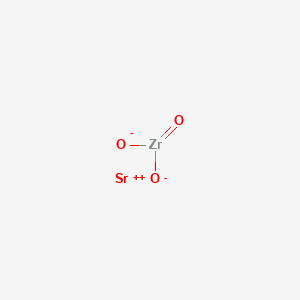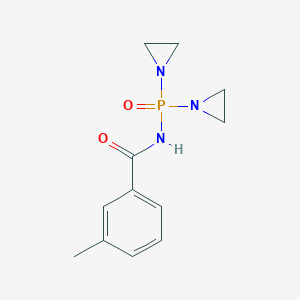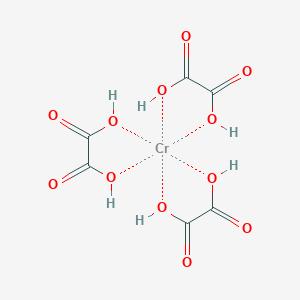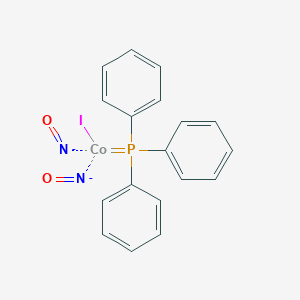
Triphenylphosphinecobalt dinitrosyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TPCI is a coordination complex that contains cobalt, nitrogen, and phosphorus atoms. It was first synthesized by Fischer and Wilke in 1964 by reacting cobalt carbonyl with triphenylphosphine and iodine. Since then, TPCI has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of TPCI involves the release of nitric oxide (NO) in the presence of reducing agents such as glutathione. The released NO reacts with various targets in the body, such as proteins and enzymes, leading to various physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of TPCI include:
1. Vasodilation: TPCI has been shown to cause vasodilation, which can lead to a decrease in blood pressure.
2. Anti-inflammatory effects: TPCI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial effects: TPCI has been shown to have antimicrobial effects against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TPCI in lab experiments include its stability, non-toxicity, and unique properties. However, the limitations include its sensitivity to air and moisture, which can lead to decomposition and the formation of impurities.
Zukünftige Richtungen
The future directions for TPCI research include:
1. Development of new TPCI derivatives with improved properties.
2. Investigation of the mechanism of action of TPCI in various physiological processes.
3. Development of new drug delivery systems using TPCI as a carrier.
4. Investigation of the potential therapeutic effects of TPCI in various diseases.
In conclusion, TPCI is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TPCI has the potential to be used in various therapeutic applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of TPCI involves the reaction of cobalt carbonyl with triphenylphosphine and iodine in an organic solvent such as dichloromethane or acetonitrile. The reaction produces TPCI as a red-orange crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
TPCI has been used in various scientific research applications such as:
1. Catalysis: TPCI has been used as a catalyst in various chemical reactions such as the hydrogenation of alkenes and the reduction of carbonyl compounds.
2. Spectroscopy: TPCI has been used as a probe in various spectroscopic techniques such as infrared spectroscopy and electron paramagnetic resonance spectroscopy.
3. Drug delivery: TPCI has been used as a carrier for drugs due to its ability to release nitric oxide, which has been shown to have therapeutic effects.
Eigenschaften
CAS-Nummer |
14318-98-0 |
|---|---|
Produktname |
Triphenylphosphinecobalt dinitrosyl iodide |
Molekularformel |
C18H15CoIN2O2P-2 |
Molekulargewicht |
508.1 g/mol |
IUPAC-Name |
iodo-(triphenyl-λ5-phosphanylidene)cobalt;nitroxyl anion |
InChI |
InChI=1S/C18H15P.Co.HI.2NO/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;2*1-2/h1-15H;;1H;;/q;+1;;2*-1/p-1 |
InChI-Schlüssel |
HWVORJQMHLMWKQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=[Co]I)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
Kanonische SMILES |
C1=CC=C(C=C1)P(=[Co]I)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
Synonyme |
iodo-triphenylphosphoranylidene-cobalt, oxoazanide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



